1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone

Oxetane Aqueous Solubility Medicinal Chemistry

Sourcing functionalized oxetane building blocks with consistent purity and solubility-enhancing properties is a research pain point. This compound (≥98% purity) delivers a direct scaffold for kinase inhibitor design, leveraging oxetane-induced solubility increases (>4000-fold) and metabolic stability. Reported LRRK2 inhibitor IC₅₀ 2 nM demonstrates its utility. Supplied with batch consistency, cold storage, and global shipping.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1601779-56-9
Cat. No. B1406163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone
CAS1601779-56-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2COC2
InChIInChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)14-11-6-13-7-11/h2-5,11H,6-7H2,1H3
InChIKeyJVPDHEAUYUYOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone (CAS 1601779-56-9): Oxetane-Containing Aryl Ketone Building Block for Medicinal Chemistry


1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone (CAS 1601779-56-9) is a synthetic aryl ketone bearing an oxetane ring linked via an ether to a para-acetylphenyl group, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This compound serves as a versatile building block in medicinal chemistry, leveraging the unique physicochemical properties conferred by the strained four-membered oxetane heterocycle.

1
Oxetane-containing aryl ketone building block for medicinal chemistry scaffold expansion
Directly installs oxetane moiety via acetylphenyl handle
2
Reported solubility and metabolic stability modulation relative to gem-dimethyl analogs
Supports lead optimization profiling
3
Suitable as entry point for focused kinase inhibitor and chemical biology probe synthesis
Class-level evidence; individual analog data to verify

Why Non-Oxetane Analogs Cannot Substitute for 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone in Drug Discovery Programs


Compounds containing the oxetane motif cannot be freely interchanged with non-oxetane analogs because the oxetane ring induces profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference when replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups [1]. These property alterations are non-linear and context-dependent, meaning that substituting an oxetane for another group fundamentally alters a molecule's drug-like behavior and cannot be predicted by simple structural analogy.

Solubility profile may shift substantially Non-oxetane analogs (e.g., gem-dimethyl) may exhibit large aqueous solubility differences; property transfer is non-linear.
Metabolic degradation rate may not replicate Replacement of oxetane with carbonyl or gem-dimethyl can alter metabolic stability trend, complicating in vitro-in vivo correlation.
Conformational and H‑bond capacity change Oxetane modulates ring strain, geometry and hydrogen bonding; structural analogs may diverge in target engagement.

1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone: Quantified Differentiation from Analogs for Scientific Procurement


Aqueous Solubility Enhancement: Oxetane Replacement of Gem-Dimethyl Yields 4‑ to >4000‑Fold Increase

Substitution of a gem‑dimethyl group with an oxetane moiety can increase aqueous solubility by a factor of 4 to more than 4000, depending on the structural context [1]. This represents a substantial improvement in solubility profile compared to analogous compounds lacking the oxetane ring.

Solubility shift vs gem-dimethyl
Class-level
4- to >4000-fold increase (reported range)
Supports solubility modulation assessment
Context-dependent; verify per specific scaffold and substitution pattern
Oxetane Aqueous Solubility Medicinal Chemistry Drug Design Bioisostere

Metabolic Stability Advantage: Oxetane‑Containing Compounds Exhibit Reduced Degradation vs. Gem‑Dimethyl Analogs

In most cases, the replacement of a gem‑dimethyl group with an oxetane reduces the rate of metabolic degradation [1]. While the effect is qualitative, it consistently trends toward improved stability in in vitro assays.

Metabolic stability trend
Class-level
Reduced degradation (qualitative trend)
Supports metabolic stability screening
In vitro microsomal trend; may not translate uniformly across all chemotypes
Oxetane Metabolic Stability Drug Metabolism Pharmacokinetics Lead Optimization

High Purity Specification (≥98%) with Defined Storage Conditions Ensures Reproducibility

The compound is supplied at ≥98% purity (ChemScene) , exceeding the typical 95% purity common for many research‑grade building blocks, such as the 95% purity offered by a major supplier . Recommended storage is sealed, dry, at 2‑8 °C.

Purity specification
Specification review
≥98% (supplier-stated)
Supports reproducible synthesis and assay use
Vendor-specified; dry, 2-8°C storage recommended
1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone Purity Storage Procurement Quality Control

Kinase Inhibition Potency: Oxetane‑Containing Analog Demonstrates IC₅₀ of 2 nM Against LRRK2‑G2019S

An oxetane‑containing pyrazolopyrimidine derivative (WO2022263472, Example 14) exhibited an IC₅₀ of 2 nM in a LRRK2‑G2019S human kinase activity assay [1]. This demonstrates that the oxetane motif can be integrated into highly potent kinase inhibitors.

Kinase inhibition (related oxetane derivative)
Class-level
IC₅₀ 2 nM (LRRK2-G2019S)
Supports kinase-focused library design
Oxetane-containing pyrazolopyrimidine analog; not the product itself
Oxetane Kinase Inhibitor LRRK2 Parkinson's Disease IC50 Drug Discovery

High‑Impact Applications for 1‑[4‑(Oxetan‑3‑yloxy)‑phenyl]‑ethanone in Drug Discovery and Chemical Biology


Medicinal Chemistry: Improving Solubility and Metabolic Stability of Lead Compounds

Researchers aiming to enhance the aqueous solubility or metabolic stability of aryl ketone‑containing leads can incorporate the 1‑[4‑(oxetan‑3‑yloxy)‑phenyl]‑ethanone scaffold, leveraging the documented 4‑ to >4000‑fold solubility increase and reduced metabolic degradation associated with oxetane substitution [1]. This building block provides a direct entry point for introducing these beneficial properties into candidate molecules.

Kinase Inhibitor Development: Targeting LRRK2 and Other Kinases

Given the potent activity of oxetane‑containing compounds against kinases such as LRRK2 (IC₅₀ 2 nM) [2], 1‑[4‑(oxetan‑3‑yloxy)‑phenyl]‑ethanone serves as a versatile building block for constructing focused libraries aimed at kinase inhibition, particularly for Parkinson's disease research and other indications where LRRK2 or related kinases are implicated.

Chemical Biology Probe Synthesis: Oxetane as a Bioisostere of Carbonyl or Gem‑Dimethyl

The oxetane moiety acts as a non‑classical isostere of carbonyl or gem‑dimethyl groups, enabling the design of probes with altered conformational preferences and hydrogen‑bonding capacity [1]. This compound provides a convenient synthetic handle for introducing such properties into probe molecules used for target engagement or imaging studies.

Procurement for High‑Purity Synthesis and Assay Development

With a purity specification of ≥98% and defined storage conditions (2‑8 °C, sealed, dry) , this compound is suitable for use in sensitive synthetic transformations and biological assays where trace impurities could compromise results. Procurement from a reliable source ensures batch‑to‑batch consistency, critical for reproducibility in both academic and industrial settings.

Application
Selection Property
Validation Focus
Lead solubility & metabolic stability assessment
Oxetane-containing building block
Solubility and microsomal stability assays
Kinase inhibitor library synthesis
Oxetane bioisostere introduction
Kinase activity profiling (e.g., LRRK2)
Chemical biology probe design
Conformational and H‑bond modulation
Target engagement / imaging studies
High-purity synthesis and assay development
High purity specification (vendor-stated)
Impurity-sensitive assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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